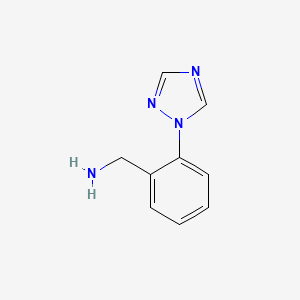

2-(1H-1,2,4-Triazol-1-yl)benzolmethanamin

Übersicht

Beschreibung

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

1,2,4-Triazol-Derivate, einschließlich 2-(1H-1,2,4-Triazol-1-yl)benzolmethanamin, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . In einer Studie wurden mehrere neuartige 1,2,4-Triazol-Derivate synthetisiert und auf ihre zytotoxischen Aktivitäten gegen drei menschliche Krebszelllinien, darunter MCF-7, Hela und A549, evaluiert . Einige dieser Verbindungen zeigten eine vielversprechende zytotoxische Aktivität von weniger als 12 μM gegen die Hela-Zelllinie .

Arzneimittelforschung

1,2,3-Triazole, obwohl sie in der Natur nicht vorkommen, haben breite Anwendung in der Arzneimittelforschung gefunden . Sie bilden Wasserstoffbrückenbindungen mit verschiedenen Zielmolekülen, was zu einer Verbesserung der pharmakokinetischen, pharmakologischen und toxikologischen Eigenschaften von Verbindungen führt . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .

Organische Synthese

1,2,3-Triazole werden in der organischen Synthese aufgrund ihrer hohen chemischen Stabilität und ihres starken Dipolmoments verwendet . Sie sind normalerweise inert gegenüber saurer oder basischer Hydrolyse sowie oxidierenden und reduzierenden Bedingungen, selbst bei hohen Temperaturen .

Polymerchemie

1,2,3-Triazole haben Anwendungen in der Polymerchemie gefunden . Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, kann zur Verbesserung der Eigenschaften von Polymeren führen .

Supramolekulare Chemie

In der supramolekularen Chemie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, verwendet . Dies kann zur Bildung komplexer Strukturen führen .

Biokonjugation

1,2,3-Triazole werden in der Biokonjugation verwendet . Sie können verwendet werden, um zwei Moleküle miteinander zu verbinden, was bei der Entwicklung neuer Medikamente nützlich sein kann .

Chemische Biologie

In der chemischen Biologie werden 1,2,3-Triazole aufgrund ihrer Fähigkeit, Wasserstoffbrückenbindungen zu bilden, verwendet . Dies kann zur Entwicklung neuer Verbindungen mit biologischer Aktivität führen .

Fluoreszenz-Bildgebung

1,2,3-Triazole haben Anwendungen in der Fluoreszenz-Bildgebung gefunden . Sie können verwendet werden, um neue Verbindungen zu entwickeln, die als Fluoreszenz-Sonden verwendet werden können .

Materialwissenschaft

In der Materialwissenschaft werden 1,2,3-Triazole aufgrund ihrer hohen chemischen Stabilität verwendet . Sie können verwendet werden, um neue Materialien mit verbesserten Eigenschaften zu entwickeln .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives, which include this compound, exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .

Mode of Action

It is known that the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule . These properties can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can inhibit the activity of protein tyrosine phosphatase , which plays a crucial role in cell growth and differentiation.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can improve the pharmacokinetic properties of the compounds .

Result of Action

It is known that 1,2,4-triazole derivatives exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .

Action Environment

It is known that the presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can improve the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Biochemische Analyse

Biochemical Properties

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The triazole ring in this compound can bind to metal ions, which is crucial for its role as an enzyme inhibitor. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways.

Cellular Effects

The effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, derivatives of triazole compounds have demonstrated the ability to inhibit cell proliferation by interfering with kinase activity . This suggests that 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine may have potential as an anticancer agent by disrupting critical signaling pathways involved in cell growth and survival.

Molecular Mechanism

At the molecular level, 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of enzymes. The triazole ring can form coordination bonds with metal ions in the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have sustained effects on cellular function, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxicity studies have shown that high doses of the compound can cause adverse effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit certain enzymes can also lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization within cells can affect its activity and function, as it may accumulate in certain organelles where it can exert its effects.

Subcellular Localization

The subcellular localization of 2-(1H-1,2,4-Triazol-1-yl)benzenemethanamine is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

[2-(1,2,4-triazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIBEJVCPXCXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406749 | |

| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449756-97-2 | |

| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

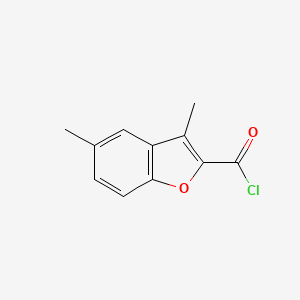

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)